4-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
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Overview
Description
4-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide: is a complex organic compound characterized by its bromine and thiazolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazolidine structure. One common approach is to react a suitable amine with a bromo-substituted benzamide under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Typical reagents are iron powder and hydrochloric acid (HCl).
Substitution: : Reagents like sodium cyanide (NaCN) and potassium iodide (KI) are often used.
Major Products Formed
Oxidation: : Bromate ion (BrO3-)
Reduction: : Aniline derivatives
Substitution: : Cyanide or iodide derivatives
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activity, including antimicrobial properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both bromine and thiazolidine groups. Similar compounds include:
4-bromo-N-(2-methoxyphenyl)benzamide
4-bromo-N-(3-methoxyphenyl)benzamide
4-bromo-N-(4-methoxyphenyl)benzamide
These compounds differ in their substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-24-16-8-7-14(20-9-2-10-25(20,22)23)11-15(16)19-17(21)12-3-5-13(18)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLANHAQAIAKCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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